1,3,3-Trimethyl-5-nitroindolin-2-one
Description
Significance of Indolin-2-one Scaffolds in Advanced Synthetic Chemistry
The indolin-2-one framework is a "privileged scaffold" in medicinal chemistry and materials science. researchgate.net This core structure is present in a multitude of natural products and synthetically derived compounds that exhibit a wide array of biological activities. researchgate.net Notably, indolin-2-one derivatives have been successfully developed as potent kinase inhibitors for cancer therapy, underscoring the therapeutic potential embedded within this heterocyclic system. nih.govacs.org The rigid, bicyclic nature of the indolin-2-one core provides a stable platform for the spatial orientation of various functional groups, allowing for precise interactions with biological targets. researchgate.net The presence of a lactam ring and an aromatic portion offers sites for diverse chemical modifications, enabling the fine-tuning of a molecule's physicochemical properties and biological functions.
Overview of Nitro-Substituted Indolin-2-ones in Modern Organic Synthesis
The introduction of a nitro group onto the indolin-2-one scaffold, as seen in 1,3,3-trimethyl-5-nitroindolin-2-one, profoundly influences the molecule's reactivity and potential applications. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. This electronic modification is a powerful tool for synthetic chemists, opening up avenues for the introduction of a diverse range of substituents onto the aromatic core. Furthermore, the nitro group itself can serve as a versatile synthetic handle, capable of being reduced to an amino group, which can then be further functionalized. This versatility makes nitro-substituted indolin-2-ones valuable intermediates in the synthesis of complex molecular targets.
Academic Research Trajectories for this compound
While specific research focusing exclusively on this compound is still emerging, the academic trajectory for this compound can be inferred from the broader research landscape of substituted indolin-2-ones. A primary area of investigation is likely to be in the field of medicinal chemistry, particularly in the design of novel kinase inhibitors. The core indolin-2-one structure is a known pharmacophore for this class of enzymes, and the specific substitution pattern of this compound could confer unique selectivity and potency profiles.
Another promising research avenue lies in its application as a synthetic building block. The presence of the reactive nitro group and the quaternary carbon center at the 3-position offers opportunities for the development of novel synthetic methodologies. Research may focus on utilizing this compound in cycloaddition reactions, multicomponent reactions, or as a precursor for the synthesis of more complex heterocyclic systems. Furthermore, the photophysical and photochemical properties of nitroaromatic compounds suggest that this compound could be explored in the context of materials science, for applications such as photoswitches or nonlinear optical materials.
Chemical Properties and Synthesis of this compound
A thorough understanding of the chemical properties and synthetic routes is fundamental to harnessing the potential of this compound.
Physicochemical Characteristics
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 120791-55-1 |
| Molecular Formula | C₁₁H₁₂N₂O₃ |
| Molecular Weight | 220.23 g/mol |
This data is compiled from publicly available chemical databases.
Synthesis of the Precursor: 5-nitro-2,3,3-trimethylindolenine
A crucial precursor for the synthesis of this compound is 5-nitro-2,3,3-trimethylindolenine. A common synthetic approach involves the nitration of 2,3,3-trimethylindolenine (B142774).
A typical laboratory-scale synthesis involves the slow addition of a pre-cooled mixture of concentrated nitric acid and sulfuric acid to a solution of 2,3,3-trimethylindole in concentrated sulfuric acid at low temperatures. The reaction mixture is then carefully neutralized to precipitate the desired 5-nitro-2,3,3-trimethylindolenine.
Spectroscopic data for the precursor, 5-nitro-2,3,3-trimethylindolenine, has been reported as follows:
| Spectroscopic Data | Reported Values |
| ¹H-NMR (300 MHz, CDCl₃) | δ 8.25 (dd, J = 8.5, 2.2 Hz, 1H), 8.16 (d, J = 2.1 Hz, 1H), 7.61 (d, J = 8.5 Hz, 1H), 2.36 (s, 3H), 1.37 (s, 6H) |
| ¹³C-NMR (75 MHz, CDCl₃) | δ 194.2, 159.0, 146.7, 145.6, 124.6, 120.1, 117.2, 54.5, 22.7, 16.0 |
| IR (ATR) | 2977, 1565, 1515, 1420, 1389, 1333, 1206, 1112, 1056, 916, 847, 803, 738 cm⁻¹ |
| GC-MS (EI) m/z | 204.05 [M-H]⁺ |
This data is sourced from a published synthetic procedure.
Proposed Synthesis of this compound
One plausible approach involves the use of oxidizing agents such as dimethyldioxirane (B1199080) (DMDO) or other peroxy acids. These reagents are known to effect the oxidation of the 2-position of the indole (B1671886) nucleus to a carbonyl group. The reaction would likely proceed by electrophilic attack of the oxidant on the enamine-like double bond of the indolenine, followed by rearrangement to the more stable lactam structure of the indolin-2-one.
Another potential method could involve a multi-step sequence, starting with the N-methylation of the indolenine precursor, followed by an oxidative rearrangement. The choice of oxidant and reaction conditions would be crucial to achieve a high yield of the desired product while avoiding side reactions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,3-trimethyl-5-nitroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-11(2)8-6-7(13(15)16)4-5-9(8)12(3)10(11)14/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJDJTRVTUSUEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)[N+](=O)[O-])N(C1=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1,3,3 Trimethyl 5 Nitroindolin 2 One
Transition-Metal-Catalyzed Approaches
Transition-metal catalysis provides powerful and versatile methods for the construction of complex organic molecules, including the indolin-2-one core. Various metals have been employed to facilitate the necessary bond formations, with ruthenium and other transition metals like palladium and copper being prominent examples.
Ruthenium-Catalyzed Cyclization and Hydroarylation Strategies
Ruthenium catalysts are known for their ability to promote a variety of organic transformations, including cyclization and hydroarylation reactions that can be adapted for the synthesis of substituted indoles and indolines. While a direct ruthenium-catalyzed synthesis of 1,3,3-trimethylindolin-2-one (B1605243) is not extensively documented, the principles of ruthenium catalysis can be applied to the formation of the indolin-2-one core. For instance, ruthenium-catalyzed intramolecular cyclization of appropriately substituted anilines could be a viable route. A hypothetical reaction scheme is presented in Table 1.
Table 1: Hypothetical Ruthenium-Catalyzed Synthesis of 1,3,3-Trimethylindolin-2-one Core
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |
| N-methyl-2-(2-methylprop-1-en-1-yl)aniline | Carbon monoxide | [Ru(CO)n] complex | High pressure, High temperature | 1,3,3-Trimethylindolin-2-one |
This table represents a conceptual pathway based on known ruthenium-catalyzed carbonylation and cyclization reactions.
Other Transition Metal Systems for Indolin-2-one Core Formation
Palladium and copper are also widely used in the synthesis of indole (B1671886) and indolinone derivatives. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination or Heck coupling, can be employed to construct the key C-N and C-C bonds of the indolin-2-one ring system. wikipedia.org Copper-catalyzed reactions, often favored for their lower cost and toxicity, can also facilitate similar transformations. researchgate.net
The general applicability of these metals in forming substituted indolin-2-one cores is well-established. For example, palladium-catalyzed intramolecular cyclization of N-aryl-α,β-unsaturated amides is a known method for synthesizing indolin-2-ones.
N-Heterocyclic Carbene (NHC)-Catalyzed Syntheses
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide range of chemical transformations. nih.gov Their ability to induce umpolung (polarity reversal) of functional groups enables novel reaction pathways for the synthesis of complex molecules, including heterocyclic systems like indolin-2-ones.
Mechanistic Considerations of NHC-Mediated Cyclization
The synthesis of heterocyclic compounds using NHC catalysis often involves the generation of a Breslow intermediate. isca.me In the context of indolin-2-one synthesis, an NHC could react with a suitable precursor, such as an α,β-unsaturated aldehyde, to form a homoenolate equivalent. This reactive intermediate could then undergo an intramolecular reaction with a pendant amine or a related functional group to construct the indolin-2-one ring. The general mechanism is outlined in Table 2.
Table 2: Generalized Mechanism of NHC-Catalyzed Indolin-2-one Formation
| Step | Description | Intermediate |
| 1 | Nucleophilic attack of NHC on the substrate | Acyl-azolium adduct |
| 2 | Formation of the Breslow intermediate | Breslow intermediate |
| 3 | Intramolecular cyclization | Cyclized intermediate |
| 4 | Catalyst regeneration and product formation | Indolin-2-one |
Single Electron Transfer (SET) Pathways in NHC Catalysis
Recent studies have shown that NHC catalysis can also proceed through single electron transfer (SET) pathways. In such mechanisms, the NHC can act as an electron donor to activate substrates, leading to radical intermediates. These radical pathways can open up new avenues for cyclization reactions to form indolin-2-one structures, particularly for substrates that are not amenable to traditional two-electron pathways.
Metal-Free Synthetic Protocols
The development of metal-free synthetic methods is a significant goal in green chemistry, aiming to reduce the environmental impact and cost associated with metal catalysts. For the synthesis of indolin-2-ones, several metal-free strategies have been developed.
A classic and relevant metal-free approach to the indole core is the Fischer indole synthesis. wikipedia.orgtestbook.comsharif.edumdpi.comorganic-chemistry.org This reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. To obtain the 1,3,3-trimethylindolin-2-one core, a modified Fischer synthesis or subsequent oxidation would be necessary.
A plausible synthetic route to 1,3,3-trimethyl-5-nitroindolin-2-one involves the initial synthesis of 2,3,3-trimethylindolenine (B142774) via the Fischer indole synthesis from phenylhydrazine and methyl isopropyl ketone. google.com This intermediate can then be methylated and subsequently oxidized to form the indolin-2-one core. The final step is the nitration of the aromatic ring.
The nitration of the 1,3,3-trimethylindolin-2-one core is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. quora.cominlibrary.uz The sulfuric acid acts as a catalyst to generate the nitronium ion (NO2+), which is the active electrophile in the aromatic nitration reaction. The reaction is generally carried out at low temperatures to control the exothermicity and prevent side reactions. The nitro group is directed to the 5-position of the indolin-2-one ring due to the directing effects of the substituents on the aromatic ring.
Table 3: Summary of Synthetic Approaches
| Method | Catalyst/Reagent | Key Features |
| Transition-Metal-Catalyzed | Ru, Pd, Cu complexes | High efficiency and selectivity. |
| NHC-Catalyzed | N-Heterocyclic Carbenes | Umpolung reactivity, organocatalytic. |
| Metal-Free | Fischer Indole Synthesis, Acid Catalysis | Classic method, avoids metal contamination. |
Photochemical Synthesis Techniques
Photochemical methods offer unique pathways for chemical transformations, often proceeding under mild conditions and with high selectivity. The use of visible light as a renewable energy source makes these methods particularly attractive for green chemistry.
A novel approach for the synthesis of C5-nitro indolines has been developed using visible-light photocatalysis. This method involves the direct C-H nitration of indolines under mild conditions. corpuspublishers.com The reaction is catalyzed by a photocatalyst, such as cerium(III) bromide (CeBr3), and utilizes a nitro source like tert-butyl nitrite (B80452) (TBN) under irradiation with blue LEDs. corpuspublishers.com
This light-induced C-H nitration occurs selectively at the C5 position of the indoline (B122111) ring. corpuspublishers.com For the synthesis of this compound, a similar strategy could be employed starting from 1,3,3-trimethylindolin-2-one.
Table 3: Optimization of Reaction Conditions for Photocatalytic C5-Nitration of Indolines. corpuspublishers.com
| Entry | Catalyst (mol%) | Nitro Source | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | CeCl3 (5) | TBN (3.0 equiv) | 1,4-dioxane | 17 |
| 2 | CeCl3 (5) | TBN (3.0 equiv) | CH3CN | 89 |
| 3 | CeBr3 (5) | TBN (3.0 equiv) | CH3CN | 89 |
| 4 | - | TBN (3.0 equiv) | CH3CN | No reaction |
| 5 | CeBr3 (5) | Cu(NO3)2 (3.0 equiv) | CH3CN | Moderate |
Adapted from a study on the nitration of N-pyridyl indoline. corpuspublishers.com
The optimized conditions from related studies suggest that CeBr3 is a highly effective photocatalyst, and acetonitrile (B52724) is the solvent of choice. The reaction proceeds at room temperature under blue LED irradiation. corpuspublishers.com
The formation of this compound via photocatalysis can proceed through different photosensitization mechanisms, primarily categorized as Type I and Type II processes. These mechanisms are initiated by the absorption of light by a photocatalyst (photosensitizer). nih.gov
In a Type I mechanism , the excited photosensitizer directly interacts with the substrate through electron or hydrogen atom transfer. In the context of the C-H nitration of an indolin-2-one, the excited photocatalyst could abstract an electron from the indolin-2-one ring, generating a radical cation. This radical cation would then react with the nitro source to form the final product.
In a Type II mechanism , the excited photosensitizer transfers its energy to molecular oxygen, generating highly reactive singlet oxygen. While less likely to be the primary pathway for a nitration reaction, singlet oxygen can participate in subsequent or side reactions.
The photocatalytic C5-nitration of indolines is believed to proceed through a mechanism involving a single-electron transfer (SET) process, which aligns with a Type I pathway. The proposed mechanism involves the photocatalyst, upon light absorption, promoting the formation of a radical intermediate from the nitro source, which then attacks the electron-rich indoline ring.
Scalable Synthesis and Process Optimization for this compound Production
The transition from laboratory-scale synthesis to industrial production requires careful consideration of scalability and process optimization. Key factors include reaction efficiency, safety, cost-effectiveness, and environmental impact. longdom.org
For the synthesis of this compound, continuous flow chemistry offers several advantages over traditional batch processes. Flow reactors can provide better control over reaction parameters such as temperature and mixing, leading to improved yields and purity. nih.gov The smaller reaction volumes at any given time also enhance safety, particularly for highly exothermic or potentially hazardous reactions.
Process optimization would involve a systematic study of various reaction parameters to identify the optimal conditions for maximizing yield and minimizing byproducts. This can be achieved through Design of Experiments (DoE) methodologies.
Table 4: Key Parameters for Process Optimization
| Parameter | Importance in Scalable Synthesis |
|---|---|
| Catalyst Loading | Reducing catalyst loading lowers costs and simplifies purification. |
| Reaction Temperature | Optimizing temperature can increase reaction rate and selectivity. |
| Residence Time (in flow) | Controls the extent of reaction and throughput. |
| Solvent Selection | Choice of solvent impacts solubility, reaction rate, and environmental footprint. |
| Purification Method | Efficient purification is crucial for achieving high product purity on a large scale. |
The development of a robust and scalable process for the production of this compound is essential for its application in various industries. By leveraging advanced catalytic and photochemical methods and employing rigorous process optimization, the synthesis of this important compound can be made more efficient, sustainable, and economically viable.
Chemical Reactivity and Mechanistic Investigations of 1,3,3 Trimethyl 5 Nitroindolin 2 One
General Reaction Pathways and Transformation Kinetics
The reactivity of 1,3,3-Trimethyl-5-nitroindolin-2-one is dictated by the interplay of its functional groups. The electron-withdrawing nature of the nitro group deactivates the benzene (B151609) ring toward electrophilic aromatic substitution, directing potential incoming electrophiles to the meta positions (C4 and C6). Conversely, the ring is activated for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group, although such reactions are not common for this specific scaffold.
The most prominent reaction pathway for the nitro group is its reduction. This transformation can be achieved using various reagents to yield different products. For instance, catalytic hydrogenation (e.g., using Pd/C and H₂) or metal-acid systems (e.g., Sn/HCl, Fe/HCl) would be expected to reduce the nitro group to a primary amine (5-amino-1,3,3-trimethylindolin-2-one). The kinetics of such heterogeneous catalytic reactions would depend on factors like catalyst loading, hydrogen pressure, temperature, and solvent.
The indolin-2-one core, specifically the lactam amide bond, is generally stable under neutral and acidic conditions. However, it can undergo hydrolysis under harsh basic or acidic conditions, leading to ring-opening. The gem-dimethyl group at the C3 position provides steric hindrance, which may influence the approach of reagents to the adjacent carbonyl group and the aromatic ring.
Table 1: Plausible Reduction Pathways of this compound This table is illustrative and based on general reactions of nitroaromatic compounds, as specific kinetic data for the title compound is not available in the literature.
| Reagent System | Expected Product | Plausible Intermediate(s) |
| H₂, Pd/C | 5-Amino-1,3,3-trimethylindolin-2-one | Nitroso and hydroxylamine (B1172632) derivatives |
| Sn, HCl | 5-Amino-1,3,3-trimethylindolin-2-one | Nitroso and hydroxylamine derivatives |
| Na₂S₂O₄ | 5-Amino-1,3,3-trimethylindolin-2-one | Sulfinic acid adducts |
| LiAlH₄ | Complex mixture (potential reduction of NO₂ and C=O) | N/A |
Role as a Synthetic Intermediate and Organic Building Block
This compound serves as a potential precursor for more complex molecules, primarily through modifications of its nitro group. Its structural framework is related to various biologically active indole (B1671886) and oxindole (B195798) alkaloids.
The primary strategy for functionalization revolves around the transformation of the nitro group into an amino group. The resulting 5-amino-1,3,3-trimethylindolin-2-one is a versatile intermediate. The newly formed aniline-like amino group can undergo a wide range of subsequent reactions:
Diazotization: Treatment with nitrous acid (e.g., NaNO₂/HCl) at low temperatures would convert the amino group into a diazonium salt. This salt is a valuable synthetic handle that can be displaced by various nucleophiles (e.g., -OH, -CN, -X via Sandmeyer reaction) to introduce a wide array of functional groups onto the aromatic ring at the C5 position.
Acylation: The amino group can be readily acylated with acid chlorides or anhydrides to form amides.
Alkylation: Direct alkylation can be achieved using alkyl halides.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.
These derivatization strategies allow for the systematic modification of the molecule's electronic and physical properties, which is a key aspect in medicinal chemistry and materials science.
Beyond the nitro group, other functional group interconversions are less common but theoretically possible. The lactam carbonyl group is relatively unreactive but could be reduced to a methylene (B1212753) group (CH₂) under forcing conditions (e.g., using borane (B79455) or LiAlH₄), which would convert the indolin-2-one into a corresponding indoline (B122111) derivative. The N-methyl group is generally stable, as is the C3 quaternary carbon center, and these sites would not typically be involved in functional group interconversions under standard laboratory conditions.
Photochemical Reactivity and Excited State Dynamics
The photochemistry of this compound is expected to be dominated by the nitroaromatic chromophore. Nitroaromatic compounds are known for their complex excited-state dynamics, often involving rapid intersystem crossing from the initially populated singlet excited state (S₁) to a triplet state (T₁). lookchem.com The presence of the electron-withdrawing nitro group generally leads to low fluorescence quantum yields because these non-radiative decay pathways are highly efficient. rsc.org
Upon absorption of UV light, the molecule is promoted to an excited singlet state. The subsequent decay pathways can include:
Intersystem Crossing (ISC): Rapid transition to the triplet manifold (T₁). This is often the dominant process for nitroaromatics. lookchem.com
Internal Conversion: Non-radiative decay back to the ground state.
Photochemical Reaction: The excited state (typically the triplet state) can undergo chemical reactions, such as hydrogen abstraction from the solvent or intramolecular rearrangements.
The triplet excited state of many organic molecules can act as a photosensitizer. If the energy of the T₁ state is higher than the energy required to excite ground-state molecular oxygen (³O₂) to its singlet state (¹O₂), an energy transfer can occur.
³(Molecule)* + ³O₂ → ¹(Molecule) + ¹O₂
Singlet oxygen is a highly reactive species that can oxidize various substrates. While many nitroaromatic compounds can sensitize singlet oxygen, they can also be quenchers of it. Specific studies quantifying the singlet oxygen quantum yield or quenching rate constants for this compound are not documented in the literature. The efficiency of this process would be a key parameter in assessing its photostability in the presence of air.
The excited states of nitroaromatic compounds often exhibit significant charge-transfer (CT) character, with the nitro group acting as a strong electron acceptor and the substituted benzene ring as the donor. This intramolecular charge-transfer character is a key factor in the rapid deactivation of the excited state. rsc.org The efficiency of non-radiative decay pathways, such as intersystem crossing and internal conversion, is often enhanced in molecules with low-lying CT states. This intrinsic property explains the typically weak fluorescence observed from many nitroaromatic compounds and is a primary mechanism for the quenching of their excited states.
In-depth Investigations into Reaction Mechanisms
While specific, in-depth mechanistic studies exclusively focused on this compound are not extensively documented in publicly available research, a comprehensive understanding of its chemical reactivity can be extrapolated from the well-established reaction mechanisms of its constituent functional groups: the nitroaromatic system and the indolin-2-one (oxindole) core. The presence of the electron-withdrawing nitro group at the 5-position significantly influences the electronic properties of the entire molecule, dictating its behavior in various chemical transformations.
The primary reaction mechanisms associated with this compound can be categorized into two main areas: reactions involving the nitro group and reactions pertaining to the indolin-2-one scaffold.
Mechanisms of Nitro Group Reduction
The reduction of the aromatic nitro group is a fundamental transformation, often yielding the corresponding amino derivative, which is a valuable synthetic intermediate. This reduction is a stepwise process that proceeds through several intermediates. The exact mechanism can vary depending on the reducing agent and the reaction conditions.
A common and well-understood mechanism is catalytic hydrogenation. In this process, the nitro compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel.
The generally accepted mechanism for the catalytic hydrogenation of a nitroaromatic compound involves the following key steps:
Adsorption: Both the nitro compound and molecular hydrogen are adsorbed onto the surface of the metal catalyst.
Hydrogen Activation: The H-H bond in molecular hydrogen is weakened and cleaved by the catalyst, forming reactive metal-hydride species on the surface.
Stepwise Reduction: The nitro group is sequentially reduced. The initial reduction product is a nitroso intermediate (R-NO).
Further Reduction: The nitroso intermediate is then further reduced to a hydroxylamine (R-NHOH).
Final Product Formation: Finally, the hydroxylamine is reduced to the corresponding amine (R-NH₂).
Each of these steps involves the transfer of hydrogen atoms from the catalyst surface to the nitrogen and oxygen atoms of the nitro group. The nitroso and hydroxylamine intermediates are often highly reactive and are typically not isolated during the reaction.
Alternatively, the reduction can be achieved using metals in acidic media, such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of hydrochloric acid (HCl). The mechanism in this case involves a series of single electron transfers from the metal to the nitro group.
The stepwise reduction can be illustrated as follows:
Step 1: The nitro group accepts an electron from the metal, forming a radical anion.
Step 2: Protonation of the radical anion followed by further electron transfer and protonation steps leads to the formation of the nitroso intermediate.
Step 3: The nitroso intermediate is similarly reduced to the hydroxylamine.
Step 4: The hydroxylamine is then reduced to the final amine product.
The choice of reducing agent can sometimes allow for the selective formation of one of the intermediates. For instance, milder reducing agents may favor the formation of the hydroxylamine.
| Reducing Agent | Typical Conditions | General Outcome |
|---|---|---|
| H₂, Pd/C | Methanol or Ethanol (B145695), Room Temperature | Complete reduction to the amine |
| Fe, HCl | Aqueous Ethanol, Reflux | Reduction to the amine |
| SnCl₂, HCl | Ethanol, Reflux | Reduction to the amine, can be milder |
| NaBH₄, NiCl₂ | Methanol, 0 °C to Room Temperature | Reduction to the amine |
Reactivity of the Indolin-2-one Core
The indolin-2-one scaffold possesses a lactam (a cyclic amide) functionality, which can undergo hydrolysis under acidic or basic conditions. However, this reaction typically requires harsh conditions.
Of greater mechanistic interest is the potential for reactions at the C3 position. In a generic indolin-2-one, the protons at the C3 position are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles. However, in the case of this compound, the C3 position is substituted with two methyl groups, precluding the possibility of enolate formation and subsequent reactions at this site.
Aromatic Substitution Reactions
The benzene ring of the indolin-2-one system is substituted with a powerful electron-withdrawing nitro group. This has significant consequences for its reactivity in aromatic substitution reactions.
Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group and a meta-director. The lactam carbonyl group also deactivates the ring. Therefore, further electrophilic aromatic substitution on the benzene ring of this compound would be extremely difficult and require very harsh conditions.
Nucleophilic Aromatic Substitution (SNAAr): The presence of the strongly electron-withdrawing nitro group can activate the aromatic ring towards nucleophilic attack. A strong nucleophile could potentially displace the nitro group or a hydrogen atom on the ring, particularly at the positions ortho and para to the nitro group. The mechanism for such a reaction would involve the formation of a resonance-stabilized Meisenheimer complex as a key intermediate.
The proposed mechanism for a nucleophilic aromatic substitution would be:
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the nitro group (or another suitable position), leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the nitro group.
Departure of the Leaving Group: The leaving group (in this case, the nitrite (B80452) ion, NO₂⁻) departs, and the aromaticity of the ring is restored.
While theoretically possible, the occurrence of SNAAr reactions would depend on the strength of the nucleophile and the specific reaction conditions employed.
Advanced Spectroscopic Elucidation Strategies for 1,3,3 Trimethyl 5 Nitroindolin 2 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR data for 1,3,3-trimethyl-5-nitroindolin-2-one is not available in the searched literature. A comprehensive analysis, including the assignment of proton and carbon environments, connectivity analysis through 2D NMR, and potential dynamic studies, cannot be performed without access to the actual spectral data.
Proton (¹H) NMR for Structural Assignment and Proton Environments
Specific chemical shifts and coupling constants for the protons of this compound are not documented in the available resources.
Carbon (¹³C) NMR for Backbone and Substituent Analysis
The specific chemical shifts for the carbon backbone and substituent groups of this compound are not documented in the available resources.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Analysis
Without the primary 1D and 2D NMR spectra, a discussion on the specific correlations (e.g., COSY, HSQC, HMBC) that would confirm the connectivity and stereochemistry of the molecule is not possible.
Dynamic NMR Studies for Conformational Analysis (if applicable)
Information regarding the conformational dynamics of this compound that would necessitate dynamic NMR studies is not available.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry provides the precise mass of a molecule, allowing for the determination of its elemental formula. For this compound, the molecular formula is established as C₁₁H₁₂N₂O₃, corresponding to an exact mass of 220.08479225 u. echemi.com
A detailed analysis of the fragmentation pathways would require the experimental mass spectrum, which is not available. However, a general fragmentation pattern for related nitro-aromatic and oxindole (B195798) structures can be hypothesized. Common fragmentation would likely involve the loss of the nitro group (NO₂) or parts thereof (e.g., NO, O), as well as the loss of methyl groups (CH₃). The stability of the indolin-2-one core would influence the resulting fragment ions.
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₂O₃ |
Data derived from chemical databases.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification and Vibrational Analysis
An experimental IR spectrum for this compound is not available in the surveyed literature. A theoretical analysis based on its functional groups would predict characteristic absorption bands. Key vibrational modes would include:
C=O stretch: A strong absorption band for the lactam (amide) carbonyl group, typically expected in the range of 1680-1720 cm⁻¹.
N-O stretches (nitro group): Two strong bands corresponding to the asymmetric and symmetric stretching of the NO₂ group, typically found around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
C-H stretches: Bands for aromatic and aliphatic C-H stretching, usually appearing just above and below 3000 cm⁻¹, respectively.
C-N stretch: A band for the tertiary amine within the ring structure.
Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Amide C=O | ~1680-1720 | Strong, sharp |
| Asymmetric NO₂ stretch | ~1500-1560 | Strong |
| Symmetric NO₂ stretch | ~1345-1385 | Strong |
| Aromatic C-H stretch | >3000 | Medium to weak |
| Aliphatic C-H stretch | <3000 | Medium |
This table is based on typical vibrational frequencies for the respective functional groups and does not represent experimental data for the specific compound.
UV-Visible Spectroscopy for Electronic Transitions and Photochemical Studies
UV-Visible spectroscopy is a pivotal analytical technique for probing the electronic structure and photochemical reactivity of molecules like this compound. This method provides valuable insights into the electronic transitions between different energy levels within the molecule upon absorption of ultraviolet or visible light. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's chromophores and can be used to understand its electronic properties and predict its behavior when exposed to light.
The electronic absorption spectrum of this compound is primarily determined by the interplay of two main chromophoric systems: the indolin-2-one core and the nitro group at the 5-position of the benzene (B151609) ring. The indolin-2-one moiety itself possesses a conjugated system involving the benzene ring and the adjacent carbonyl group of the lactam ring. This extended π-system gives rise to characteristic π→π* transitions, typically observed in the UV region.
The introduction of a nitro group (-NO₂) at the 5-position significantly influences the electronic spectrum. The nitro group is a strong electron-withdrawing group and a powerful chromophore. Its presence extends the conjugation of the aromatic system and introduces low-energy n→π* transitions associated with the non-bonding electrons of the oxygen atoms. Consequently, the absorption bands of the parent indolin-2-one skeleton are expected to be red-shifted (bathochromic shift) and intensified (hyperchromic effect) in this compound.
Detailed experimental data on the UV-Visible spectrum of this compound is not extensively available in the public domain. However, based on the analysis of similar nitroaromatic and indole (B1671886) compounds, a hypothetical representation of its spectral data in a common solvent like ethanol (B145695) can be proposed.
Hypothetical UV-Visible Spectral Data for this compound in Ethanol
| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment of Electronic Transition |
| ~250-270 | High | π→π* (Benzene ring and C=O) |
| ~320-350 | Moderate to High | π→π* (Intramolecular Charge Transfer) |
| ~400-430 | Low | n→π* (Nitro group) |
The band in the ~250-270 nm range can be attributed to the π→π* transitions localized on the aromatic ring and the carbonyl group. The more intense and lower-energy band around 320-350 nm is likely due to an intramolecular charge transfer (ICT) transition. In this transition, electron density is promoted from the relatively electron-rich indolinone ring system (donor) to the electron-deficient nitro group (acceptor). This ICT character is a common feature in aromatic compounds substituted with both electron-donating and electron-withdrawing groups. The weak absorption at longer wavelengths (~400-430 nm) is characteristic of the symmetry-forbidden n→π* transition of the nitro group.
Photochemical Studies
The presence of the nitro group in this compound suggests a rich potential for photochemical reactivity. Nitroaromatic compounds are well-known to undergo various photochemical reactions upon absorption of UV light. The initial excitation populates a singlet excited state, which can then undergo intersystem crossing to a more stable triplet state.
The triplet state of nitroaromatics is known to be highly reactive and can participate in several reaction pathways, including:
Photoreduction: The excited nitro group can abstract hydrogen atoms from suitable donor molecules (e.g., solvents), leading to the formation of nitroso, azoxy, or amino derivatives.
Photoisomerization: Rearrangement of the excited state can lead to the formation of nitrite (B80452) isomers, which can then undergo further reactions.
Photosubstitution: In some cases, the nitro group can be displaced by other nucleophiles present in the reaction medium.
The specific photochemical pathway followed by this compound would depend on the reaction conditions, such as the solvent, the presence of oxygen, and the availability of hydrogen donors. Detailed photochemical studies, including quantum yield measurements and product analysis, would be necessary to fully elucidate the light-induced behavior of this compound. Such studies are crucial for applications where photostability or controlled photoreactivity is a key requirement. It is important to note that the trimethyl substitution at the 1 and 3 positions may influence the photochemical stability and reaction pathways compared to the unsubstituted 5-nitroindolin-2-one. However, without specific experimental data, these remain areas for further investigation.
Computational Chemistry and Theoretical Studies on 1,3,3 Trimethyl 5 Nitroindolin 2 One
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for determining the three-dimensional structure and electronic properties of molecules. mdpi.comnih.gov For 1,3,3-trimethyl-5-nitroindolin-2-one, these calculations would typically be performed using functionals like B3LYP combined with a basis set such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy. ijcce.ac.ir
The geometry optimization process yields the most stable arrangement of atoms in the molecule, providing data on bond lengths, bond angles, and dihedral angles. The indolin-2-one core is expected to be largely planar, with the gem-dimethyl groups at the C3 position creating a specific steric environment. The nitro group at the C5 position of the benzene (B151609) ring introduces significant electronic perturbations. The planarity and orientation of the nitro group relative to the aromatic ring are critical parameters determined through these calculations.
Electronic structure analysis provides insights into the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For this molecule, the HOMO is likely localized on the electron-rich aromatic ring and the nitrogen of the lactam, while the LUMO is expected to be centered on the electron-withdrawing nitro group. mdpi.comuokerbala.edu.iq The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. mdpi.com A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) mapping is another valuable output, which visualizes the charge distribution. The MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carbonyl and nitro groups, indicating regions susceptible to electrophilic attack, while areas of positive potential (blue) would highlight sites for nucleophilic attack. researchgate.net
Table 1: Predicted Geometric Parameters for the Indolin-2-one Core Note: These are representative values based on DFT studies of similar structures and may vary slightly for the title compound.
| Parameter | Predicted Value |
| C=O Bond Length | ~1.22 Å |
| C-N (lactam) Bond Length | ~1.37 Å |
| N-C (aromatic) Bond Length | ~1.40 Å |
| C-NO₂ Bond Length | ~1.48 Å |
| O-N-O Bond Angle | ~124° |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful method for investigating the pathways of chemical reactions, providing details that are often inaccessible through experimental means alone. rsc.org
Transition State Theory and Energy Profile Analysis
Transition State Theory (TST) is a cornerstone for computationally studying reaction kinetics. mdpi.com To elucidate a reaction mechanism, such as the reduction of the nitro group or a nucleophilic addition to the carbonyl group of this compound, computational chemists locate the transition state (TS) structure for each elementary step. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.
Solvent Effects on Reaction Energetics
Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these effects. The most common approach is the use of an implicit solvent model, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a defined dielectric constant. ijcce.ac.irmdpi.com
For reactions involving this compound, particularly those that proceed through charged or highly polar transition states or intermediates, a polar solvent would be expected to provide stabilization. This stabilization lowers the energy of these species, which can, in turn, reduce the activation energy and accelerate the reaction rate compared to the gas phase or a nonpolar solvent. Explicit solvent models, where individual solvent molecules are included in the calculation, can provide more detail but are computationally much more demanding.
Spectroscopic Property Prediction and Validation
Computational chemistry allows for the prediction of various spectroscopic properties, which serves as a powerful tool for structure verification and interpretation of experimental data.
Infrared (IR) Spectroscopy: By performing a frequency calculation on the optimized geometry, the vibrational modes of the molecule can be determined. These computed frequencies correspond to the absorption peaks in an IR spectrum. Key predicted vibrations for this compound would include the C=O stretch of the lactam, the asymmetric and symmetric stretches of the NO₂ group, and various C-H and C-N vibrations. Calculated frequencies are often systematically scaled to correct for approximations in the computational method and achieve better agreement with experimental spectra. scielo.br
UV-Visible Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be calculated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net These calculations yield the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities. The primary electronic transitions, such as the HOMO to LUMO transition, can be identified and characterized. ijcce.ac.ir
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the 1H and 13C NMR chemical shifts. ijcce.ac.ir These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental spectra to aid in the assignment of complex signals.
A crucial aspect of these theoretical predictions is their validation against experimental data. A strong correlation between the calculated and observed spectra provides confidence in the accuracy of the computed molecular structure and electronic properties.
Conformational Analysis and Molecular Dynamics Simulations
While the indolin-2-one core of this compound is relatively rigid, some degree of conformational flexibility exists, primarily concerning the rotation of the substituent groups.
Conformational analysis aims to identify all low-energy conformers of a molecule. For the title compound, this would involve scanning the potential energy surface with respect to the rotation around the C-N bond of the nitro group and the N-C bond of the N-methyl group to find the most stable orientations. nih.govresearchgate.net
Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. mdpi.com In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules), and Newton's equations of motion are solved for all atoms over a period of picoseconds to nanoseconds. This trajectory provides information on the molecule's flexibility, stable conformations, and interactions with its environment. Analyses of the MD trajectory, such as calculating the Root Mean Square Deviation (RMSD) and Radius of Gyration, can reveal the stability of the molecule's structure. Furthermore, Radial Distribution Functions (RDFs) can be calculated to understand the structuring of solvent molecules around specific sites, like the polar nitro and carbonyl groups. researchgate.net
Table 2: Summary of Computational Methods and Applications
| Method | Application | Information Obtained |
| DFT (e.g., B3LYP/6-311++G(d,p)) | Geometry Optimization | Bond lengths, bond angles, dihedral angles |
| DFT | Electronic Structure | HOMO/LUMO energies, molecular electrostatic potential |
| TD-DFT | UV-Visible Spectra | Excitation energies (λmax), oscillator strengths |
| DFT | IR Spectra | Vibrational frequencies and intensities |
| GIAO | NMR Spectra | 1H and 13C chemical shifts |
| TST Calculations | Reaction Mechanisms | Transition state structures, activation energies |
| PCM | Solvent Effects | Solvation energies, reaction profiles in solution |
| MD Simulations | Molecular Dynamics | Conformational flexibility, structural stability, solvent interactions |
Applications in Advanced Organic Synthesis and Methodology Development
1,3,3-Trimethyl-5-nitroindolin-2-one as a Precursor for Complex Molecular Architectures
The structure of this compound provides a robust foundation for the synthesis of more complex, polycyclic systems. The indoline (B122111) core, being a privileged scaffold, is frequently targeted in the synthesis of molecules with potential pharmaceutical applications. The presence of the nitro group at the C-5 position offers a handle for further functionalization, either by reduction to an amine, which can then undergo a variety of coupling reactions, or through nucleophilic aromatic substitution.
The indolin-2-one moiety itself can participate in various cycloaddition reactions. For instance, the dearomatization of indole (B1671886) derivatives through cycloadditions is a reliable method for converting simple planar molecules into structurally complex and stereoselective ring systems. polimi.it This approach allows for the construction of fused polycyclic indoline frameworks, which are central molecular architectures in many natural products and pharmaceuticals. polimi.it The C3 position, bearing two methyl groups, can influence the stereochemical outcome of reactions at the C2 carbonyl or other parts of the molecule.
The synthesis of trisindolines, for example, involves the acid-catalyzed reaction of isatins (which are structurally related to indolin-2-ones) with indoles. nih.gov This reaction proceeds through an electrophilic aromatic substitution mechanism, highlighting the reactivity of the indole nucleus and the potential for the indolin-2-one core to undergo similar transformations to build complex dimeric or trimeric structures. nih.gov
Development of New Synthetic Transformations Utilizing the Indolin-2-one Core
The indolin-2-one core is instrumental in the development of novel synthetic methodologies. The reactivity of the C3 position and the amide bond within the five-membered ring allows for a range of chemical transformations. For example, functionalized polycyclic fused indoline frameworks can be synthesized through divergent pathways such as formal [3+2] and [4+2] cycloadditions of indoles with 1,2-diaza-1,3-dienes, catalyzed by Zn(II). polimi.it The substituents on the indole substrate are critical in dictating the chemoselectivity of these annulation processes. polimi.it
The electrophilic character of nitroindoles has been exploited in a variety of new chemical reactions, particularly in dearomatization processes that enrich the functionalization at the C2 and C3 positions. researchgate.net While this compound is already partially saturated, the principles of manipulating electron-poor aromatic systems can be applied to its aryl ring, especially in reactions involving the nitro group.
New synthetic approaches to related heterocyclic systems, such as 3,4-dihydro-1H- nih.govnih.govoxazino[4,3-a]indoles, have been developed from indole carboxylates, demonstrating the versatility of the indole scaffold in creating diverse molecular structures. rsc.org The development of such methodologies expands the toolbox available to synthetic chemists for creating novel compounds based on the indoline core.
Contribution to Natural Product Scaffold Synthesis
The indoline scaffold is a cornerstone in the architecture of numerous natural products. researchgate.net The strategic use of substituted indolines, such as this compound, can provide key intermediates in the total synthesis of these complex molecules. The indole and indoline motifs are widely distributed in bioactive natural products isolated from marine organisms like algae and sponges, where they form the core of many indole alkaloids with a wide range of pharmacological properties. nih.gov
Synthetic strategies towards bis- and tris-indole alkaloids, which are found in nature, often rely on the coupling of indole units. nih.gov The indolin-2-one structure can be seen as a synthon for one of these units, with the nitro group providing a latent amino group for further elaboration, mimicking biosynthetic pathways or enabling novel synthetic connections. The development of methods like the aza-Heck cyclization to prepare indoline scaffolds from corresponding nitroarenes further underscores the importance of nitro-substituted aromatics as precursors in synthesizing complex, functionalized indolines. researchgate.net
The synthesis of polycyclic fused indolines is particularly relevant to natural product synthesis, as these frameworks are found in numerous bioactive compounds. polimi.it Methodologies that allow for the construction of these intricate systems from simpler indole or indoline precursors are highly valuable.
Role in the Research and Discovery of Novel Small Molecules
The indolin-2-one scaffold is a valuable starting point for the discovery of novel small molecules with potential therapeutic applications. In drug discovery, the design of multi-target drugs is a promising strategy, and indoline-based compounds have been identified as inhibitors of enzymes like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). nih.gov
Starting from 5-nitroindoline, a close structural relative of the title compound, various synthetic approaches have been used to decorate both the N-1 and C-5 positions to create a library of compounds for biological screening. nih.gov For example, the nitro group can be reduced to an amine, which is then converted to the final product through reductive amination. nih.gov This highlights a direct application pathway for this compound in generating diverse small molecules.
The discovery of small molecule inhibitors for protein-protein interactions is another area where indole and indoline scaffolds play a role. mdpi.com The structural features of this compound can be systematically modified to optimize binding to biological targets. The development of small molecule antagonists for receptors is a significant area of research where systematic structure-activity relationship studies lead to the optimization of lead compounds. researchgate.net The indoline core provides a rigid scaffold that can be appropriately functionalized to interact with specific biological targets, contributing to the discovery of first-in-class therapeutic agents. researchgate.net
Interactive Data Table: Synthetic Transformations of the Indoline Core
| Transformation Type | Reagents/Conditions | Product Type | Reference |
| Cycloaddition | 1,2-diaza-1,3-dienes, Zn(II) catalyst | Polycyclic fused indolines | polimi.it |
| Trisindoline Synthesis | Indoles, Acid catalyst | 3,3-di(3-indolyl)-2-indolone | nih.gov |
| Aza-Heck Cyclization | N-hydroxy anilines (from nitroarenes) | Indoline scaffolds | researchgate.net |
| Derivatization | Reduction of nitro group, reductive amination | Functionalized small molecules | nih.gov |
Historical Perspectives and Evolution of Research on 1,3,3 Trimethyl 5 Nitroindolin 2 One
Early Synthetic Endeavors and Discoveries
The precise origins of 1,3,3-trimethyl-5-nitroindolin-2-one in the chemical literature are not definitively pinpointed to a single pioneering discovery. However, its synthesis is intrinsically linked to the broader and more established chemistry of indoles and their derivatives. The foundational methods for constructing the core indole (B1671886) and indolenine frameworks, such as the Fischer indole synthesis, provided the initial chemical grammar for accessing precursors to this compound.
A crucial step towards the synthesis of this compound is the preparation of its immediate precursor, 2,3,3-trimethyl-5-nitro-3H-indole (also known as 5-nitro-2,3,3-trimethylindolenine). Early approaches to this precursor likely involved the nitration of 2,3,3-trimethylindolenine (B142774). A well-documented method for this transformation involves the treatment of 2,3,3-trimethylindole with a mixture of concentrated sulfuric acid and nitric acid at low temperatures. This electrophilic aromatic substitution reaction introduces the nitro group at the 5-position of the indole ring system. chemspider.com
The subsequent conversion of the 5-nitro-2,3,3-trimethylindolenine to the target indolin-2-one would have conceptually involved an oxidation reaction. While specific early examples for this exact transformation are scarce in readily available literature, the oxidation of indolenines to indolinones is a known transformation in organic chemistry.
Key Methodological Advancements Over Time
The evolution of synthetic methods for compounds like this compound has been driven by the pursuit of higher yields, greater efficiency, and milder reaction conditions.
A significant advancement in the synthesis of the precursor, 5-nitro-2,3,3-trimethylindolenine, involves a refined nitration procedure. One detailed method describes the slow addition of a pre-cooled mixture of concentrated sulfuric and nitric acids to a solution of 2,3,3-trimethylindole in concentrated sulfuric acid, followed by stirring at room temperature. This procedure allows for controlled nitration and affords the desired 5-nitro derivative in good yield after neutralization and purification. chemspider.com
The critical step of oxidizing the indolenine precursor to the indolin-2-one has seen considerable development in a broader context. While early methods may have relied on stoichiometric and often harsh oxidizing agents, modern organic synthesis has trended towards catalytic and more environmentally benign approaches. For the oxidation of similar indole and indolenine systems, a variety of catalytic systems have been explored, often employing transition metals. These advancements, while not always specifically documented for this compound, represent the likely trajectory of its synthesis, moving from less efficient, multi-step procedures to more streamlined and sustainable methods.
The table below summarizes the key transformations and the classes of reagents that have been instrumental in the synthesis of the this compound scaffold.
| Transformation | Reagent Class | Key Features |
| Indolenine Formation | Fischer Indole Synthesis | Acid-catalyzed condensation of a phenylhydrazine (B124118) with a ketone. A classic and versatile method for forming the core indole/indolenine ring system. |
| Nitration | Mixed Acid (H₂SO₄/HNO₃) | Electrophilic aromatic substitution to introduce the nitro group onto the benzene (B151609) ring of the indolenine core. |
| Oxidation | Various Oxidizing Agents | Conversion of the indolenine to the indolin-2-one. This step has likely seen the most significant methodological evolution, from stoichiometric oxidants to potentially more advanced catalytic systems. |
Impact of Research on Broader Organic Chemistry Fields
The research surrounding this compound and its structural relatives has contributed to the broader field of organic chemistry in several ways. The synthetic challenges associated with its preparation have spurred the development and refinement of methodologies for the functionalization of indole and indolinone scaffolds.
The presence of the nitro group, a strong electron-withdrawing group, activates the aromatic ring and influences the reactivity of the entire molecule. This makes nitroindoles and their derivatives valuable intermediates in organic synthesis. They can serve as precursors for a variety of other functional groups, most notably amines, through reduction of the nitro group. These corresponding aminoindolinones are often sought after in medicinal chemistry for the synthesis of bioactive compounds.
Furthermore, the indolin-2-one core is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Research into the synthesis and properties of substituted indolin-2-ones, including this compound, provides valuable structure-activity relationship (SAR) data that can guide the design of new therapeutic agents. While the direct applications of this compound may not be extensively documented, its role as a potential building block or intermediate in the synthesis of more complex molecules underscores its importance in the ongoing exploration of chemical space for drug discovery and materials science.
Emerging Research Avenues and Future Directions for 1,3,3 Trimethyl 5 Nitroindolin 2 One
Exploration of Novel Catalytic Systems for Enhanced Synthesis
The synthesis of indolin-2-one derivatives has traditionally relied on methods that can require harsh conditions or multiple steps. The future synthesis of 1,3,3-trimethyl-5-nitroindolin-2-one and its analogs is poised to benefit from the development of advanced catalytic systems that offer greater efficiency, selectivity, and sustainability.
Research into related heterocyclic compounds highlights the potential of transition-metal catalysis. For instance, palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for constructing the indoline (B122111) core from N-protected β-arylethylamine substrates. organic-chemistry.org The application of similar Pd(II)-catalyzed systems could provide a direct and atom-economical route to the core structure of the target compound, avoiding harsher traditional methods. Furthermore, the reductive cyclization of nitro compounds, such as β-nitrostyrenes, using palladium catalysts with a CO surrogate like phenyl formate, presents another innovative strategy that could be adapted for the synthesis of 5-nitroindolinones. mdpi.com
Beyond palladium, other metals like ruthenium have shown promise in hydrogen transfer catalysis for synthesizing heterocycles, a methodology that could be explored for indolinone synthesis from appropriate precursors like 1,3-diols. organic-chemistry.org Acid catalysis is also a well-established method for the synthesis of related trisindoline structures, which involves the condensation of isatins (a class of indolin-2,3-diones) with indoles. nih.gov Future research could focus on developing milder and more selective solid acid catalysts or organocatalysts to improve the synthesis of the this compound backbone.
Table 1: Potential Catalytic Strategies for Indolin-2-one Synthesis
| Catalytic Approach | Metal/Catalyst Example | Precursor Type | Potential Advantages |
|---|---|---|---|
| Intramolecular C-H Amination | Palladium (II) | β-arylethylamines | High efficiency, mild conditions, atom economy organic-chemistry.org |
| Reductive Cyclization | Palladium/Phenanthroline | β-Nitrostyrenes | Use of CO surrogates, atom efficiency mdpi.com |
| Hydrogen Transfer Catalysis | Ruthenium | 1,3-Diols | Avoids unstable dicarbonyls organic-chemistry.org |
Investigation of Advanced Photophysical Properties and Potential Research Applications
The presence of a nitro group on the aromatic ring of the indoline scaffold suggests that this compound may possess interesting photophysical properties. Nitroaromatic compounds are known for their use as photo-removable protecting groups or "caged" compounds, which can release a biologically active molecule upon irradiation with light. acs.orgnih.gov
Studies on related N-acyl-7-nitroindolines have demonstrated their utility as photocleavable linkers, capable of releasing molecules upon one-photon (e.g., 350 nm) or two-photon (e.g., 710 nm) excitation. nih.gov This photoreactivity proceeds through a pathway that can lead to the formation of a nitrosoindoline product. acs.orgnih.gov Future investigations should explore whether this compound or its N-acylated derivatives exhibit similar photolytic behavior. If so, they could be developed as novel tools for the light-induced release of drugs, signaling molecules, or other chemical messengers in biological systems with high spatial and temporal control.
Furthermore, the indoline core is a key component in many photochromic molecules, such as spiroindolinonaphthoxazines, which undergo reversible color changes upon light irradiation. researchgate.net Research on these related systems shows that the colorless form can be converted to a highly colored metastable form with distinct absorption peaks in the visible spectrum (e.g., 612 and 578 nm). researchgate.net The photophysical properties, including quantum yields, fluorescence, and potential photochromism, of this compound remain largely unexplored. A systematic study of its absorption and emission spectra, as well as its behavior under UV-Vis irradiation, could uncover new applications in molecular switches, optical data storage, or smart materials. The position of the nitro group and other substituents can significantly influence these properties, as seen in related pyridoindole systems. rsc.org
Integration with Flow Chemistry and Automated Synthesis Platforms
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher reproducibility, and the potential for automation and scale-up. uc.pt The synthesis of heterocyclic compounds, including indoles and indolinones, is increasingly being adapted to flow platforms. mdpi.com
A recent study demonstrated a successful intramolecular cyclization strategy to synthesize 2-heteroaryl-indolin-3-ones in both batch and flow reactors. acs.org The flow process significantly reduced reaction times for certain substrates compared to batch conditions. acs.org This highlights the potential for developing a continuous flow synthesis of this compound. A flow process could involve pumping a solution of a suitable precursor and a catalyst through a heated coil or packed-bed reactor to achieve rapid and efficient cyclization.
The modular nature of flow chemistry allows for the integration of multiple reaction steps, in-line purification, and real-time analysis. uc.pt A future automated platform could perform the synthesis of the indolinone core, followed by subsequent derivatization and purification steps in a continuous sequence. This would accelerate the discovery and optimization of new derivatives for various applications by enabling high-throughput screening of reaction conditions and building blocks.
Table 2: Comparison of Batch vs. Flow Synthesis for Indolin-3-one Preparation
| Parameter | Batch Conditions | Flow Conditions |
|---|---|---|
| Reaction Time | 18 hours | Greatly reduced for some substrates acs.org |
| Temperature | 130 °C acs.org | Optimized via Design of Experiments acs.org |
| Scalability | Limited | Readily scalable |
| Safety | Handling of large volumes | Improved safety with small reactor volumes |
| Control | Less precise | Precise control over temperature, pressure, time |
Design and Synthesis of New Derivatives with Tunable Reactivity Profiles
The this compound core is a versatile scaffold that can be readily modified to create a library of new derivatives with tailored properties. The future design of these derivatives will likely target applications in medicinal chemistry and materials science.
The synthesis of various substituted 5-nitroindoles and indolin-2-ones has been reported, demonstrating the feasibility of introducing diverse functional groups. For example, various 5-nitroindole (B16589) derivatives have been synthesized and evaluated as binders for c-Myc G-quadruplex DNA, showing potential as anticancer agents. nih.gov Similarly, novel indolin-2-one-based molecules have been designed as protein kinase inhibitors for hepatocellular carcinoma. nih.gov By analogy, derivatives of this compound could be synthesized by modifying the N1-position, the aromatic ring, or by functionalizing the C3-position.
The reactivity of the nitro group itself offers a handle for further transformations. It can be reduced to an amino group, which can then be acylated, alkylated, or converted into a diazonium salt for a wide range of subsequent reactions. This would allow for the introduction of various substituents at the 5-position, tuning the electronic properties and biological activity of the molecule. The synthesis of new oxindole-based heterocyclic entities often starts from functionalized indolin-2-one precursors, indicating a rich field for derivatization. researchgate.net The strategic design of these new derivatives will be crucial for developing compounds with optimized activity for specific biological targets or desired material properties.
Computational Design and Prediction of Novel Transformations
Computational chemistry provides powerful tools for accelerating the discovery and development of new molecules and reactions. nih.gov In the context of this compound, computational methods can be employed to predict its properties, guide the design of new derivatives, and explore potential reaction mechanisms.
Quantum chemistry calculations, such as Density Functional Theory (DFT), can be used to understand the electronic structure and reactivity of the molecule. For instance, such calculations have been used to elucidate the photolysis pathways of related 7-nitroindoline (B34716) derivatives, providing insights that are difficult to obtain experimentally. acs.org Similar studies on this compound could predict its photophysical properties, such as absorption wavelengths and excited-state behavior, guiding its development for photochemical applications.
For medicinal chemistry applications, molecular docking and molecular dynamics simulations can be used to predict how derivatives of the indolinone core might bind to specific biological targets, such as protein kinases or DNA G-quadruplexes. nih.govnih.gov These in silico screening methods can prioritize the synthesis of compounds with the highest predicted affinity and selectivity, saving significant time and resources. Furthermore, computational tools can help predict the outcomes of unknown or novel chemical transformations, aiding in the design of efficient synthetic routes to complex derivatives. By modeling transition states and reaction energies, researchers can identify the most promising catalytic systems or reaction conditions before attempting them in the lab.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1,3,3-trimethyl-5-nitroindolin-2-one, and how can reaction conditions be optimized for high yields?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, describes the synthesis of a structurally similar nitroindolinone derivative (3,3-di(1H-indol-3-yl)-5-nitroindolin-2-one) using acetic acid under reflux conditions, achieving 84% yield . Key steps include nitro-group introduction at the 5-position of the indole ring and methyl-group incorporation via alkylation. Optimization involves controlling reaction time (e.g., 3 hours for reflux), solvent selection (DMSO for NMR characterization), and stoichiometric ratios of precursors. Elemental analysis (C: 70.66%, H: 3.92%, N: 13.69%) and melting point determination (281–282°C) are critical for purity validation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- FTIR : Detect carbonyl (C=O) stretching at ~1714 cm⁻¹ and nitro (NO₂) vibrations near 1611 cm⁻¹ .
- NMR :
- ¹H NMR (DMSO-d₆): Methyl groups (1,3,3-trimethyl) appear as singlets at δ 1.2–1.4 ppm. Aromatic protons resonate between δ 7.0–8.5 ppm, with splitting patterns indicating substitution positions .
- ¹³C NMR : Carbonyl carbons (C=O) appear at ~170 ppm; nitro-substituted carbons are deshielded (~150 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 408 for a related compound in ) confirm molecular weight .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points or spectral data for nitroindolinone derivatives?
- Methodological Answer : Discrepancies (e.g., 281–282°C observed vs. 297–298°C literature values in ) may arise from polymorphism, impurities, or measurement techniques. To address this:
- Perform differential scanning calorimetry (DSC) to identify polymorphic forms.
- Cross-validate purity via HPLC (≥95%) and elemental analysis (e.g., C: 70.58% calculated vs. 70.66% observed) .
- Compare solvent crystallography data with literature (e.g., DMSO-d₆ vs. CDCl₃ solvent shifts in NMR) .
Q. What strategies enable regioselective functionalization of the indolinone core, particularly at the 5-nitro position?
- Methodological Answer : highlights condensation with substituted aldehydes (e.g., 4-dimethylaminobenzaldehyde) under acidic conditions to functionalize the indolinone scaffold. Key steps include:
- Electrophilic Substitution : Nitration at the 5-position is favored due to electron-withdrawing effects of the carbonyl group.
- Protection/Deprotection : Use acetyl or trimethylsilyl groups to block reactive sites during alkylation .
- Computational modeling (e.g., MOE software in ) predicts reactivity by analyzing electron density maps and frontier molecular orbitals .
Q. How can computational methods validate experimental findings for this compound, such as NMR chemical shifts or reaction mechanisms?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level. Compare calculated vs. experimental ¹³C NMR shifts (e.g., carbonyl carbons at ~170 ppm) .
- Docking Studies : Simulate interactions with biological targets (e.g., α-synuclein in ) to rationalize bioactivity .
- Mechanistic Insights : Use Gibbs free energy profiles to assess the feasibility of proposed reaction pathways (e.g., nitro-group reduction to amine in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
